molecular formula C26H22O2 B3065752 1,2-Bis(2-biphenylyloxy)ethane CAS No. 607-07-8

1,2-Bis(2-biphenylyloxy)ethane

Cat. No.: B3065752
CAS No.: 607-07-8
M. Wt: 366.4 g/mol
InChI Key: RUTYZGCHBCCSKD-UHFFFAOYSA-N
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Description

1,2-Bis(2-biphenylyloxy)ethane is a synthetic organic compound with the molecular formula C26H22O2. It is characterized by the presence of two biphenyl groups connected through an ethane bridge, each biphenyl group being linked to the ethane bridge via an oxygen atom. This compound is known for its relatively low toxicity and high solubility in organic solvents .

Scientific Research Applications

1,2-Bis(2-biphenylyloxy)ethane has several applications in scientific research:

Safety and Hazards

1,2-Bis(2-biphenylyloxy)ethane is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2-biphenylyloxy)ethane typically involves the reaction of 2-biphenylyl alcohol with ethylene glycol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an ether linkage between the biphenyl groups and the ethane bridge. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products, resulting in a high-purity product .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-biphenylyloxy)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Bis(2-biphenylyloxy)ethane involves its interaction with molecular targets through its biphenyl groups. These groups can engage in π-π stacking interactions with aromatic residues in proteins, potentially altering their function. The ethane bridge provides flexibility, allowing the compound to adopt various conformations and interact with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(2-biphenylyloxy)ethane is unique due to its biphenyl groups, which provide increased rigidity and potential for π-π interactions compared to simpler phenyl derivatives. This structural feature enhances its utility in forming stable complexes and advanced materials .

Properties

IUPAC Name

1-phenyl-2-[2-(2-phenylphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O2/c1-3-11-21(12-4-1)23-15-7-9-17-25(23)27-19-20-28-26-18-10-8-16-24(26)22-13-5-2-6-14-22/h1-18H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTYZGCHBCCSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCOC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276927
Record name 1,2-Bis(2-biphenylyloxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-07-8
Record name NSC72813
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(2-biphenylyloxy)ethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(2-biphenylyloxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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